(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.: 1835671-08-3
VCID: VC5170780
InChI: InChI=1S/C15H11F3N2O/c16-15(17,18)11-6-7-12(19-8-11)14-20-13(9-21-14)10-4-2-1-3-5-10/h1-8,13H,9H2/t13-/m0/s1
SMILES: C1C(N=C(O1)C2=NC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Molecular Formula: C15H11F3N2O
Molecular Weight: 292.261

(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

CAS No.: 1835671-08-3

Cat. No.: VC5170780

Molecular Formula: C15H11F3N2O

Molecular Weight: 292.261

* For research use only. Not for human or veterinary use.

(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole - 1835671-08-3

Specification

CAS No. 1835671-08-3
Molecular Formula C15H11F3N2O
Molecular Weight 292.261
IUPAC Name (4R)-4-phenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C15H11F3N2O/c16-15(17,18)11-6-7-12(19-8-11)14-20-13(9-21-14)10-4-2-1-3-5-10/h1-8,13H,9H2/t13-/m0/s1
Standard InChI Key YZOJKEJLMYATFV-ZDUSSCGKSA-N
SMILES C1C(N=C(O1)C2=NC=C(C=C2)C(F)(F)F)C3=CC=CC=C3

Introduction

(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral compound with significant applications in organic synthesis, particularly as a nitrogen ligand for enantioselective reactions. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group attached to a pyridine ring and a phenyl group attached to an oxazole ring.

Applications in Organic Synthesis

This compound is primarily used as a chiral ligand in asymmetric synthesis. Chiral ligands are crucial in catalyzing reactions that produce enantiomerically pure products, which are essential in pharmaceutical and fine chemical industries.

Role as a Chiral Ligand

  • Enantioselective Synthesis: The compound facilitates the formation of chiral centers in molecules through its ability to bind metals and influence the stereochemistry of reactions. This is particularly important in the synthesis of complex molecules where chirality affects biological activity .

Synthesis Pathways

While specific synthesis pathways for this compound are not detailed in the available literature, the synthesis of similar oxazoles typically involves condensation reactions between amino alcohols and carboxylic acids or their derivatives. The introduction of the trifluoromethyl group on the pyridine ring likely involves fluorination reactions or the use of trifluoromethylated precursors.

Suppliers and Manufacturers

Several companies provide (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, including suppliers in China and international distributors like Parchem .

Supplier Information

Supplier/ManufacturerLocationProduct Code
ChemicalBook SuppliersChinaVarious
ParchemUSAOMXX-280058-01

Safety and Handling

Handling (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole requires caution due to potential hazards associated with its chemical properties.

Hazard Statements

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation .

Precautionary Statements

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

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